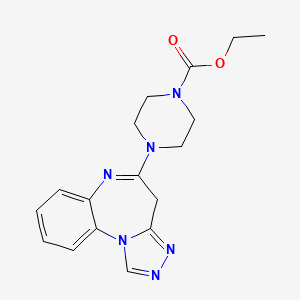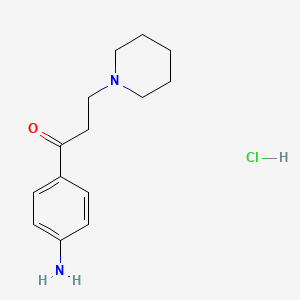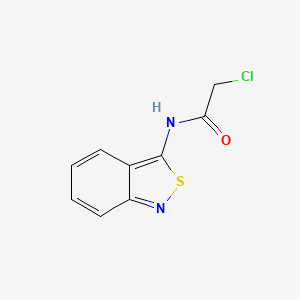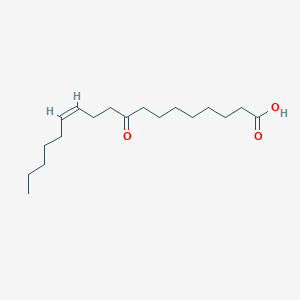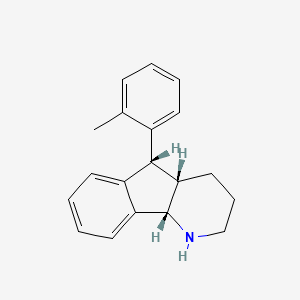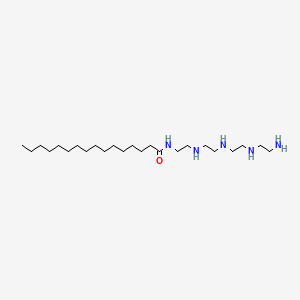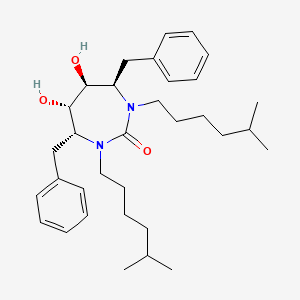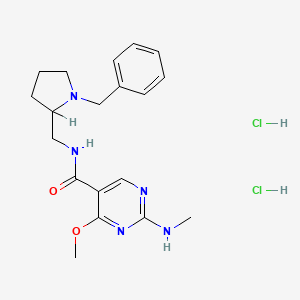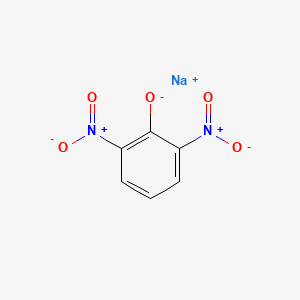
Sodium 2,6-dinitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,6-dinitrophenolate is an organic compound with the molecular formula C6H3N2O5Na. It is a sodium salt of 2,6-dinitrophenol, characterized by its yellow crystalline appearance. This compound is part of the dinitrophenol family, known for their applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,6-dinitrophenolate can be synthesized through the nitration of phenol. The process involves the introduction of nitro groups into the phenol ring using nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2,6-dinitrophenol isomer. The resulting 2,6-dinitrophenol is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitric acid and phenol, with stringent control over reaction conditions to ensure safety and efficiency. The final product is purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitro compounds.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, forming compounds like 2,6-diaminophenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of higher nitro compounds.
Reduction: Formation of 2,6-diaminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
Sodium 2,6-dinitrophenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the manufacturing of explosives, pesticides, and herbicides due to its energetic properties
Mechanism of Action
The mechanism of action of sodium 2,6-dinitrophenolate involves its interaction with biological molecules. It acts as an uncoupling agent in oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to the rapid loss of ATP as heat, causing hyperthermia. The compound’s molecular targets include enzymes involved in the electron transport chain, such as cytochrome c oxidase .
Comparison with Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol isomer with similar properties but different positional isomerism.
2,4-Dinitro-o-cresol: A related compound used as a pesticide and herbicide.
Dinoseb: A dinitrophenol derivative used in agriculture.
Uniqueness: Sodium 2,6-dinitrophenolate is unique due to its specific isomerism, which influences its reactivity and applications. Compared to 2,4-dinitrophenol, it has different chemical and physical properties, making it suitable for specific industrial and research applications .
Properties
CAS No. |
32581-06-9 |
|---|---|
Molecular Formula |
C6H3N2NaO5 |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
sodium;2,6-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1 |
InChI Key |
UJUDRTXLMKTXOL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


